7,9-Dibromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
7,9-Dibromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Key structural attributes include:
- Halogen substituents: Bromine atoms at positions 7 and 9 enhance steric bulk and lipophilicity.
- Aromatic groups: A 3-chlorophenyl group at position 5 introduces electron-withdrawing effects, while the thiophen-2-yl moiety at position 2 contributes sulfur-based electronic interactions.
Properties
Molecular Formula |
C20H13Br2ClN2OS |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
7,9-dibromo-5-(3-chlorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H13Br2ClN2OS/c21-12-8-14-17-10-16(18-5-2-6-27-18)24-25(17)20(26-19(14)15(22)9-12)11-3-1-4-13(23)7-11/h1-9,17,20H,10H2 |
InChI Key |
LHRWCNPHURGMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=CS4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Biological Activity
7,9-Dibromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include bromination and cyclization processes. The compound can be synthesized using various methods, often starting from simpler thiophene or pyrazole derivatives. The specific synthetic route can significantly affect the yield and purity of the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of similar pyrazolo compounds. For instance, derivatives of pyrazole have demonstrated significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . Although specific data for 7,9-Dibromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is limited, its structural similarities suggest potential antimicrobial efficacy.
Anticancer Activity
Compounds containing the pyrazolo moiety have been investigated for anticancer properties. For example, some derivatives have shown inhibition of cancer cell proliferation in vitro by inducing apoptosis . The mechanism often involves interference with cell cycle progression and induction of oxidative stress. The specific effects of 7,9-Dibromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine on cancer cell lines remain to be fully elucidated but warrant further investigation due to its structural characteristics.
Enzyme Inhibition
Enzyme inhibition studies are critical for understanding the biological mechanisms of compounds like 7,9-Dibromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial resistance . For instance, inhibition of kinases or other target enzymes could be a pathway through which this compound exerts its biological effects.
Study on Antimicrobial Activity
In a comparative study of various pyrazole derivatives against common pathogens, it was found that certain structural modifications significantly enhanced antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined using the agar well diffusion method. While specific MIC values for our compound are not available, related compounds with similar structures exhibited promising results.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| 7,9-Dibromo... | TBD | TBD |
Study on Anticancer Potential
In another study focusing on the anticancer potential of pyrazole derivatives, several compounds were tested for their ability to induce apoptosis in breast cancer cells. The results indicated that modifications at the phenyl ring enhanced cytotoxicity significantly.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 10 | MCF-7 |
| Compound D | 15 | MDA-MB-231 |
| 7,9-Dibromo... | TBD | TBD |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that compounds with similar structural features to 7,9-dibromo derivatives exhibit significant anticancer properties. For instance, benzoxazine derivatives have shown promising activity against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The IC50 values for these compounds often range from 7.84 to 16.2 µM, suggesting their potential as lead compounds for further development in cancer therapy .
Antimicrobial Properties : Compounds within the benzoxazine family have also been evaluated for their antimicrobial activities. The presence of bromine and chlorine substituents enhances their effectiveness against a range of microbial strains. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit growth, making them candidates for antibiotic development .
Materials Science Applications
Organic Electronics : The thiophene moiety in the compound provides significant electronic properties that are beneficial in the field of organic electronics. Thiophene-based materials are known for their conductivity and are used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of 7,9-dibromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine into polymer matrices can enhance the performance of these devices by improving charge transport and stability .
Polymer Chemistry : As a building block for synthesizing polymers, this compound can be utilized to create novel materials with tailored properties. Its unique structure allows for the formation of cross-linked networks that exhibit improved mechanical strength and thermal stability .
Biological Research Applications
Biological Assays : The compound can serve as a valuable tool in biological assays aimed at understanding cellular mechanisms. Its ability to interact with various biological targets makes it suitable for studying signal transduction pathways and cellular responses to pharmacological agents .
Drug Development Studies : In drug development research, 7,9-dibromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be employed to evaluate structure-activity relationships (SAR) in related compounds. This can help identify key functional groups responsible for biological activity and guide the design of more effective therapeutics .
Case Study 1: Anticancer Evaluation
A comprehensive study evaluated various benzoxazine derivatives against multiple cancer cell lines. The findings highlighted that modifications to the halogen substituents significantly affected cytotoxicity profiles. The compound demonstrated a notable IC50 value against breast cancer cells, indicating its potential as an anticancer agent .
Case Study 2: Organic Photovoltaics
Research on thiophene-based polymers revealed that incorporating dibrominated compounds enhanced charge mobility in organic photovoltaic devices. This led to improved efficiency metrics compared to devices fabricated from non-brominated analogs .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrazolo-Benzoxazine Derivatives
Key Observations:
Dichloro derivatives (e.g., ) may exhibit enhanced reactivity in nucleophilic substitution due to smaller atomic size.
Position 5 Substituents :
- Electron-withdrawing groups (e.g., 3-chlorophenyl in the target) may stabilize the tricyclic core via resonance, whereas alkyl groups (e.g., isopropyl in ) introduce steric hindrance.
Position 2 Substituents :
- Thiophen-2-yl (target) provides a sulfur-containing heterocycle, enabling unique π-π stacking and dipole interactions compared to purely aromatic substituents (e.g., phenyl, naphthyl) .
Biological Implications :
- The thiophene moiety in the target compound could enhance binding to sulfur-interacting biological targets, such as enzymes with cysteine residues .
Physicochemical and Spectral Data
Table 2: Comparative Spectral and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
